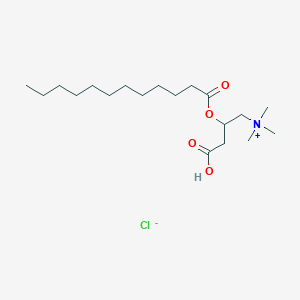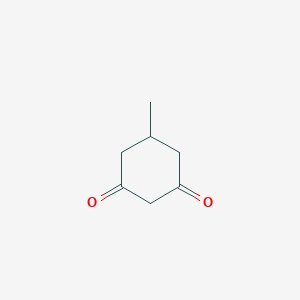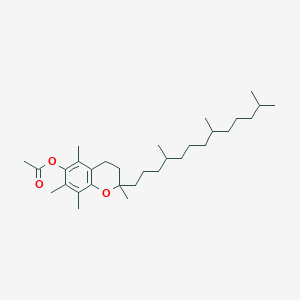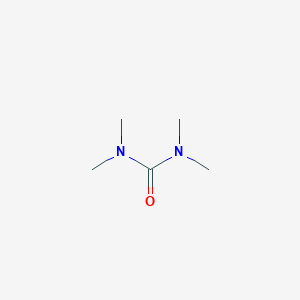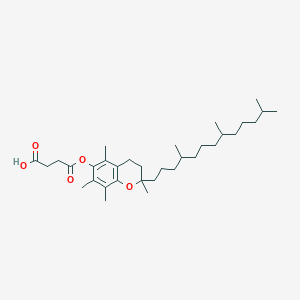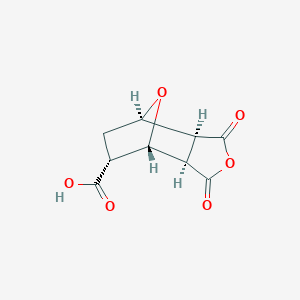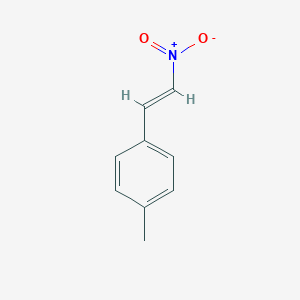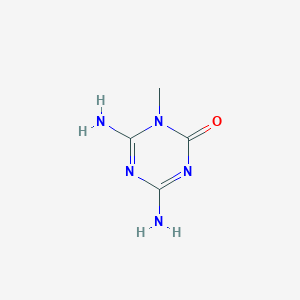
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one, also known as Melamine, is a nitrogen-rich organic compound that has been widely used in various fields. It is a white crystalline powder that is soluble in water and polar solvents. Melamine has been used in the production of resins, adhesives, flame retardants, and as a nitrogen source in fertilizers.
作用機序
The mechanism of action of melamine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which has been linked to various diseases, such as gout and cardiovascular disease. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a crucial role in various physiological processes, such as vasodilation and immune response.
生化学的および生理学的効果
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to have various biochemical and physiological effects. In animal studies, melamine has been shown to increase the levels of various enzymes, such as superoxide dismutase and catalase, which are involved in the antioxidant defense system. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response.
実験室実験の利点と制限
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one is also stable under a wide range of conditions, making it suitable for various experimental setups. However, melamine has some limitations for lab experiments. It has low solubility in non-polar solvents, which can limit its use in certain applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one can also form complexes with other molecules, which can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of melamine. In the field of material science, researchers are exploring the use of melamine-based materials in energy storage and conversion devices, such as batteries and fuel cells. In the field of biomedicine, researchers are investigating the potential therapeutic applications of melamine for the treatment of various diseases, such as cancer and neurodegenerative disorders. Researchers are also exploring the use of melamine as a biomaterial for tissue engineering and regenerative medicine applications.
Conclusion:
In conclusion, melamine is a nitrogen-rich organic compound that has been widely used in various fields. It can be synthesized through the reaction of urea and formaldehyde and has been extensively studied for its various properties and applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has potential therapeutic applications in the field of biomedicine and has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has advantages and limitations for lab experiments and has several future directions for study, including energy storage and conversion devices, tissue engineering, and regenerative medicine applications.
合成法
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one can be synthesized through the reaction of urea and formaldehyde under high pressure and temperature. The reaction produces a mixture of melamine and other by-products such as ammeline and ammelide. The mixture is then purified through a series of recrystallization steps to obtain pure melamine.
科学的研究の応用
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been extensively studied for its various properties and applications. In the field of material science, melamine has been used as a building block for the production of high-performance polymers, such as melamine-formaldehyde resins and melamine-based foams. These materials have excellent thermal and mechanical properties, making them suitable for a wide range of applications, including coatings, adhesives, and composites.
In the field of biomedicine, melamine has been studied for its potential therapeutic applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
特性
CAS番号 |
127480-12-0 |
|---|---|
製品名 |
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one |
分子式 |
C4H7N5O |
分子量 |
141.13 g/mol |
IUPAC名 |
4,6-diamino-1-methyl-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H7N5O/c1-9-3(6)7-2(5)8-4(9)10/h1H3,(H4,5,6,7,8,10) |
InChIキー |
QVHHLQSBIGYKSY-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=NC1=O)N)N |
正規SMILES |
CN1C(=NC(=NC1=O)N)N |
同義語 |
1,3,5-Triazin-2(1H)-one,4,6-diamino-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
